3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile
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Overview
Description
3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
The synthesis of 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile typically involves the condensation of indole derivatives with thiophene-containing aldehydes or ketones. One common method is the Claisen-Schmidt condensation, which involves the reaction of an indole-6-carbonitrile with a thiophene-2-carbaldehyde in the presence of a base such as potassium hydroxide in ethanol . This reaction proceeds under reflux conditions to yield the desired product.
Chemical Reactions Analysis
3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or alkane.
Scientific Research Applications
3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety allows it to bind to enzyme active sites, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity[5][5].
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile include:
3-(thiophen-2-yl)prop-2-enoyl isothiocyanate: This compound also contains a thiophene ring and is used in the synthesis of heterocyclic compounds.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound features a similar enoyl group and is used in the development of bioactive molecules.
The uniqueness of this compound lies in its combination of indole and thiophene moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H10N2OS |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-[(E)-3-thiophen-2-ylprop-2-enoyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c17-9-11-3-5-13-14(10-18-15(13)8-11)16(19)6-4-12-2-1-7-20-12/h1-8,10,18H/b6-4+ |
InChI Key |
RMMJCQQEWXVOBW-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CNC3=C2C=CC(=C3)C#N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CNC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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